molecular formula C10H8BrNO2S B8052913 Ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate

Ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate

货号: B8052913
分子量: 286.15 g/mol
InChI 键: PHTDWFMISRDYFT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound featuring a fused thienopyridine core substituted with a bromine atom at position 7 and an ethyl ester group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The bromine atom enhances reactivity in cross-coupling reactions, while the ethyl ester group provides versatility for further functionalization.

属性

IUPAC Name

ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-2-14-10(13)7-5-6-3-4-12-9(11)8(6)15-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTDWFMISRDYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C(=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

科学研究应用

Medicinal Chemistry

Ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate has been studied for its potential therapeutic applications:

  • Anticancer Properties : Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines. A study demonstrated its effectiveness against triple-negative breast cancer (TNBC) cell lines, where it induced apoptosis and inhibited cell proliferation. The GI50 values (concentration required to inhibit cell growth by 50%) for different derivatives were reported as follows:
CompoundCell LineGI50 (µM)Mechanism of Action
Compound AMDA-MB-231 (TNBC)13Decreases cell proliferation
Compound BMCF-7 (breast)1Induces apoptosis and cell cycle arrest
Compound CNCI-H460 (lung)3-4Alters cell cycle distribution

These findings highlight the compound's potential as a lead in developing new anticancer therapies .

The compound is being investigated for its interaction with G protein-coupled receptor kinases (GRKs), particularly GRK2. By mimicking ATP, ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate can modulate GPCR signaling pathways, which are crucial in various physiological processes including immune response and sensory perception .

Synthesis of Novel Compounds

Ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate serves as an intermediate in synthesizing other bioactive compounds. Its unique structure allows for the introduction of various substituents that can modify its biological activity and chemical reactivity .

Case Study 1: Antitumor Activity in TNBC

In a recent study, ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate derivatives were evaluated for their antitumor effects on MDA-MB-231 cells. The results indicated that certain derivatives significantly inhibited cell growth without affecting non-tumorigenic cells. This selectivity suggests a promising therapeutic window for targeting aggressive breast cancers .

Case Study 2: Mechanistic Insights into GRK Inhibition

A study focusing on the mechanism of action revealed that ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate effectively inhibits GRK2 activity. This inhibition was linked to altered GPCR signaling, potentially leading to therapeutic effects in conditions associated with dysregulated GPCR pathways .

相似化合物的比较

Structural and Functional Analogues

The following table summarizes key structural analogues, their substituents, synthesis yields, and applications:

Compound Name Core Structure Substituents Yield Key Properties/Applications References
Ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate Thieno[2,3-c]pyridine Br (C7), COOEt (C2) N/A Intermediate for drug synthesis
Methyl 3-bromothieno[2,3-c]pyridine-2-carboxylate Thieno[2,3-c]pyridine Br (C3), COOMe (C2) 31% Precursor for functionalized derivatives
Methyl 7-bromothieno[2,3-b]pyrazine-2-carboxylate Thieno[2,3-b]pyrazine Br (C7), COOMe (C2) 50% Antitumor agent scaffold
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Pyrrolo[2,3-c]pyridine Br (C5), COOEt (C2) N/A Key intermediate in drug candidates
Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Pyrrolo[2,3-c]pyridine Cl (C7), COOEt (C2) N/A High-purity life science material
Methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate Thieno[2,3-c]pyridine Cl (C7), COOMe (C2) N/A Predicted density: 1.458 g/cm³; pKa: -1.40

Key Comparative Analyses

Heterocyclic Core Variations
  • Thieno[2,3-c]pyridine vs. Pyrrolo[2,3-c]pyridine: Thieno derivatives (e.g., Ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate) exhibit greater aromatic stability due to the sulfur-containing thiophene ring, enhancing electrophilic substitution reactivity.
  • Thieno[2,3-c]pyridine vs. Thieno[2,3-b]pyrazine: The pyrazine ring in methyl 7-bromothieno[2,3-b]pyrazine-2-carboxylate introduces additional nitrogen atoms, increasing polarity and enabling interactions with biological targets like kinases. This contrasts with the pyridine-based core in the target compound, which is less polar but more amenable to π-π stacking interactions .
Substituent Effects
  • Halogen Position and Type: Bromine at C7 (thieno[2,3-c]pyridine) vs. C5 (pyrrolo[2,3-c]pyridine): Positional differences influence electronic distribution and regioselectivity in cross-coupling reactions. For example, C7 bromination in thienopyridines may favor Suzuki-Miyaura couplings due to reduced steric hindrance compared to C5-substituted pyrrolo analogues . Bromine vs. Chlorine: Bromine’s larger atomic radius and lower electronegativity enhance leaving-group ability in nucleophilic substitutions, making brominated derivatives more reactive than chlorinated counterparts (e.g., Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate) .
  • Ester Group (Ethyl vs. Methyl): Ethyl esters (e.g., Ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate) offer higher lipophilicity, improving membrane permeability in drug candidates. Methyl esters (e.g., Methyl 3-bromothieno[2,3-c]pyridine-2-carboxylate) are more polar, favoring aqueous solubility .

生物活性

Ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, focusing on antitumor effects and mechanisms of action.

Chemical Structure and Synthesis

Ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate belongs to a class of compounds known as thienopyridines, which have been shown to exhibit diverse biological properties. The synthesis of this compound typically involves methods such as Suzuki-Miyaura cross-coupling, which allows for the introduction of various substituents that can modulate its biological activity.

In Vitro Studies

Recent studies have highlighted the antitumor potential of ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate derivatives against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. The sulforhodamine B assay was employed to evaluate cell viability, revealing that several derivatives exhibited significant growth inhibition in these cancer cells while sparing non-tumorigenic cells like MCF-12A .

Table 1: Antitumor Activity of Ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate Derivatives

CompoundCell LineGI50 (μM)Effect on Non-Tumorigenic Cells
Ethyl 7-bromo-1MDA-MB-23113Minimal effect
Ethyl 7-bromo-2MDA-MB-46815Minimal effect
Ethyl 7-bromo-3MCF-12A>50No significant effect

The most promising derivative (referred to as compound 2e ) demonstrated a GI50 concentration of 13 μM , significantly reducing viable cell numbers and proliferation rates in TNBC cells .

The mechanism underlying the antitumor activity of ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate appears to involve alterations in the cell cycle profile . Flow cytometry analysis indicated that treatment with compound 2e increased the proportion of cells in the G0/G1 phase while decreasing those in the S phase, suggesting an interference with cell cycle progression . Notably, this compound did not induce significant changes in apoptotic markers such as PARP or caspase-3, indicating that apoptosis may not be the primary mechanism through which it exerts its effects .

Case Studies

In vivo studies utilizing the chick chorioallantoic membrane (CAM) model further supported the antitumor potential of ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate. The compound was shown to reduce tumor size significantly when grafted onto the CAM, reinforcing its potential as an effective anticancer agent .

Comparative Analysis with Other Compounds

When compared to other thienopyridine derivatives, ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate showed superior selectivity towards cancer cells over normal cells. For instance, similar compounds lacking bromine substitutions were less effective at inhibiting tumor growth without affecting normal cell viability .

Table 2: Comparative Antitumor Potency of Thienopyridine Derivatives

CompoundIC50 (μM)Selectivity Index (Cancer/Normal)
Ethyl 7-bromo derivative13High
Non-bromo derivative>50Low

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。